

A Technical Guide to 4-Nitrocinnamyl Alcohol: Commercial Availability, Purity, and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Nitrocinnamyl alcohol*

Cat. No.: *B014992*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Nitrocinnamyl alcohol** (CAS No. 1504-63-8), a key chemical intermediate in organic synthesis and drug discovery. The document details its commercial availability, typical purity levels, and physicochemical properties. Furthermore, it outlines standardized experimental protocols for its synthesis, purification, and analytical characterization, designed to meet the rigorous standards of research and development professionals.

Commercial Availability

4-Nitrocinnamyl alcohol is readily available from several major chemical suppliers. It is typically offered in research-grade quantities, with options for bulk inquiries. The table below summarizes the offerings from prominent vendors.

Supplier	Product Number	CAS Number	Available Quantities	Purity Specification
TCI America	N0690	1504-63-8	1g, 5g	>98.0% (GC)
Sigma-Aldrich	362468	1504-63-8	Discontinued (Previously 98%)	98%
Oakwood Chemical	373653	1504-63-8	250mg, 1g	Not specified
Fisher Scientific	Aggregated TCI	1504-63-8	1g	≥98.0% (GC)[1]

Note: Availability and product details are subject to change. It is recommended to consult the supplier's website for the most current information.

Purity and Physicochemical Properties

Commercial grades of **4-Nitrocinnamyl alcohol** are generally of high purity, suitable for most synthetic applications. The primary analytical method cited for purity assessment is Gas Chromatography (GC).

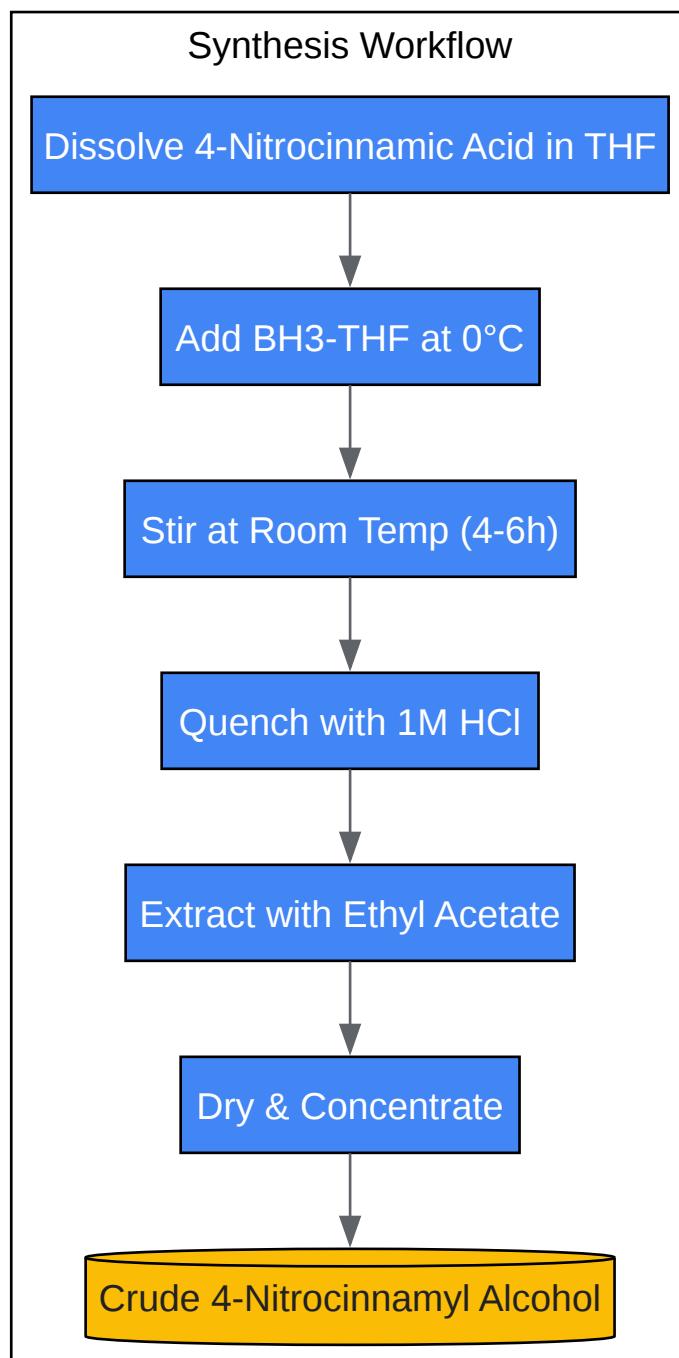
Property	Value	Source
Molecular Formula	C ₉ H ₉ NO ₃	[2]
Molecular Weight	179.17 g/mol	[2]
Appearance	White to Light yellow to Light orange powder to crystal	
Melting Point	127-128 °C (lit.)	
Purity (Typical)	≥98%	[1]
CAS Number	1504-63-8	[3]
MDL Number	MFCD00017045	[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of **4-Nitrocinnamyl alcohol**. These protocols are based on standard organic chemistry techniques and can be adapted based on laboratory instrumentation and specific research requirements.

A common synthetic route to **4-Nitrocinnamyl alcohol** is the reduction of the carboxylic acid group of 4-Nitrocinnamic acid. While strong reducing agents like lithium aluminum hydride (LiAlH_4) can be used, they may also reduce the alkene double bond, leading to impurities.^[4] A more selective reducing agent is therefore preferred.

Objective: To synthesize **4-Nitrocinnamyl alcohol** by the selective reduction of 4-Nitrocinnamic acid.


Materials:

- 4-Nitrocinnamic acid (1 eq.)
- Borane-tetrahydrofuran complex solution ($\text{BH}_3 \cdot \text{THF}$, 1 M in THF, 1.5 eq.)
- Anhydrous Tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Ethyl acetate
- Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath

Procedure:

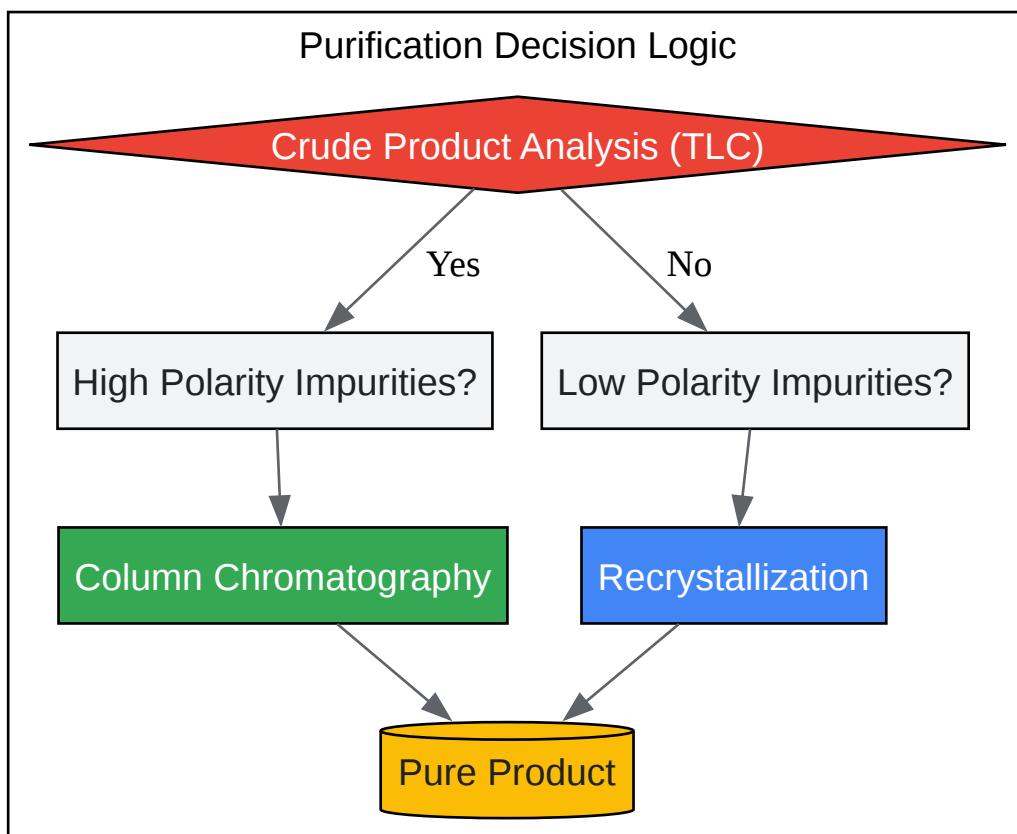
- **Setup:** Assemble a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

- **Dissolution:** Dissolve 4-Nitrocinnamic acid in anhydrous THF in the flask. Cool the solution to 0 °C in an ice bath.
- **Reduction:** Add the borane-THF complex solution dropwise to the stirred solution of the acid over 30 minutes, maintaining the temperature at 0 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of 1 M HCl until gas evolution ceases.
- **Extraction:** Add ethyl acetate to the mixture. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude **4-Nitrocinnamyl alcohol**.

[Click to download full resolution via product page](#)

*A generalized workflow for the synthesis of **4-Nitrocinnamyl alcohol**.*

The crude product obtained from synthesis will likely contain unreacted starting material, by-products, and residual solvent. Recrystallization is a highly effective method for purifying solid organic compounds.^[5]


Objective: To purify crude **4-Nitrocinnamyl alcohol** by recrystallization.

Materials:

- Crude **4-Nitrocinnamyl alcohol**
- Ethanol/Water mixture (e.g., 9:1)
- Erlenmeyer flask, hot plate, Büchner funnel, filter paper

Procedure:

- Solvent Selection: In a test tube, determine the minimal amount of a suitable hot solvent system (e.g., ethanol/water) needed to dissolve a small sample of the crude product. The compound should be soluble in the hot solvent and sparingly soluble at room temperature.[\[5\]](#)
- Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum volume of the hot solvent mixture required for complete dissolution.
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
- Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[\[6\]](#)
- Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[\[6\]](#)
- Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[\[6\]](#)
- Drying: Dry the purified crystals in a vacuum oven or by air drying to remove all traces of solvent.

[Click to download full resolution via product page](#)

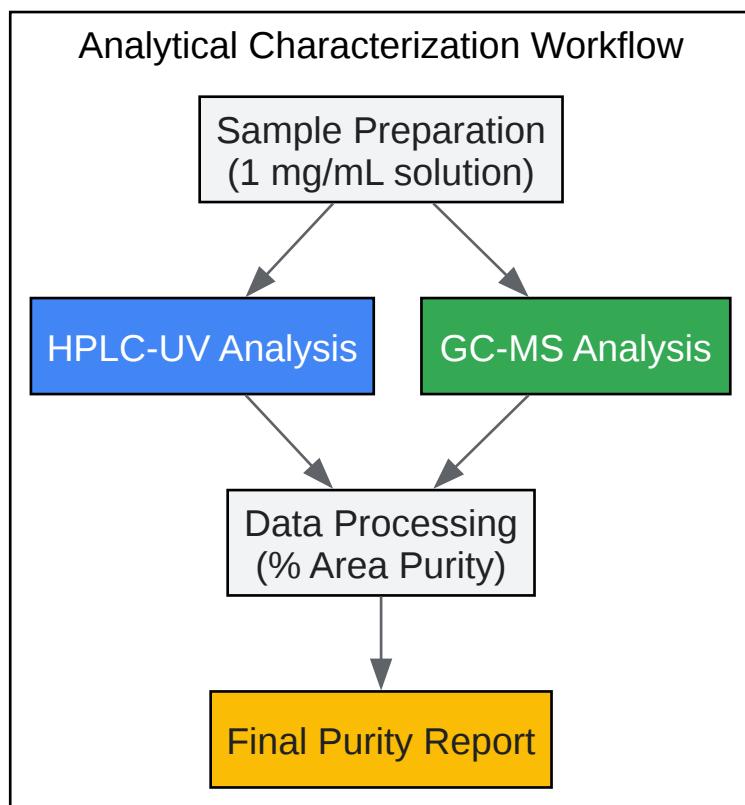
Decision logic for selecting a purification method based on impurity profile.

Purity assessment is critical for ensuring the quality of the final compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.[7][8]

Protocol: Purity Analysis by HPLC-UV

Objective: To determine the purity of **4-Nitrocinnamyl alcohol** using HPLC with UV detection.

Instrumentation:


- High-Performance Liquid Chromatograph with a UV detector.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

- Purified **4-Nitrocinnamyl alcohol** sample.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.

Procedure:

- Sample Preparation: Prepare a 1 mg/mL solution of the sample in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 μ m syringe filter.
- HPLC Conditions:
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μ L.
 - Column Temperature: 30 °C.
 - UV Detection Wavelength: 254 nm and 310 nm (for the nitro-aromatic chromophore).
 - Gradient Program:
 - 0-5 min: 50% B
 - 5-20 min: Ramp to 95% B
 - 20-25 min: Hold at 95% B
 - 25-26 min: Return to 50% B
 - 26-30 min: Hold at 50% B for equilibration.
- Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

[Click to download full resolution via product page](#)

Workflow for the analytical characterization of the final product.

Applications in Research and Drug Development

4-Nitrocinnamyl alcohol serves as a versatile building block in medicinal chemistry and materials science. Its utility stems from three key reactive sites: the hydroxyl group, the alkene double bond, and the nitro group.

- Synthetic Intermediate: The primary alcohol can be easily oxidized to the corresponding aldehyde (4-nitrocinnamaldehyde) or esterified to produce a library of derivatives.^[9] These esters are often synthesized to explore potential pharmacological properties.
- Derivatization for Biological Screening: The nitroaromatic scaffold is a common feature in biologically active molecules. Cinnamic acid and its derivatives, for instance, have been shown to possess antimicrobial and quorum sensing inhibitory activities.^[10] The nitro group can also be readily reduced to an amine, providing a handle for further functionalization,

such as amide bond formation, to generate diverse chemical entities for drug screening programs.

- Precursor for Bioactive Molecules: Derivatives of similar benzyl alcohols have shown enhanced biological activity, including schistosomicidal, anticancer, and antimicrobial properties, compared to their parent compounds.[11] This suggests that **4-Nitrocinnamyl alcohol** is a valuable starting material for the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cinnamyl alcohols | Fisher Scientific [fishersci.com]
- 2. 4-Nitrocinnamyl alcohol [oakwoodchemical.com]
- 3. calpaclab.com [calpaclab.com]
- 4. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to 4-Nitrocinnamyl Alcohol: Commercial Availability, Purity, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b014992#commercial-availability-and-purity-of-4-nitrocinnamyl-alcohol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com